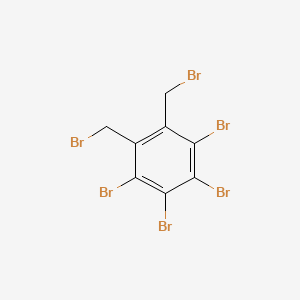
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a dodecyl group attached to the nitrogen atom of the pyridine ring, and it exists in a 1,4-dihydro form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- typically involves the reaction of 3-pyridinecarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxamide derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinecarboxamide derivatives, while reduction results in fully saturated amides.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: This compound is similar in structure but contains a methyl group instead of a dodecyl group.
1-Benzyl-1,4-dihydronicotinamide: Another related compound with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
56253-84-0 |
|---|---|
Molekularformel |
C18H32N2O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h12,15-16H,2-11,13-14H2,1H3,(H2,19,21) |
InChI-Schlüssel |
VXODVNHASCKVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C=CCC(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

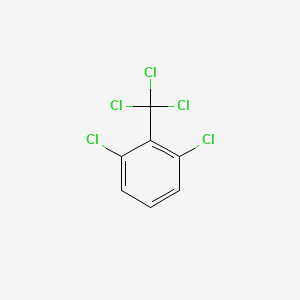
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
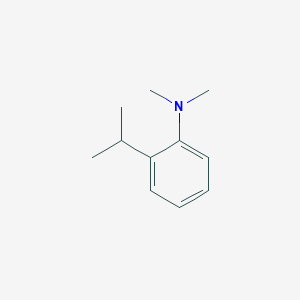
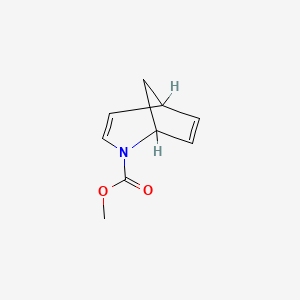
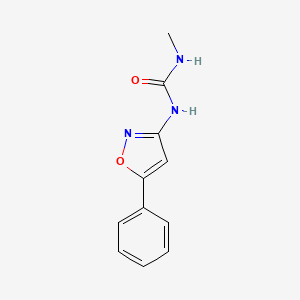



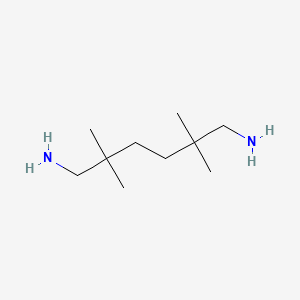
![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
